![molecular formula C11H12O3 B13139790 Benzoicacid,4-[(1Z)-3-hydroxy-1-propen-1-yl]-,methylester](/img/structure/B13139790.png)
Benzoicacid,4-[(1Z)-3-hydroxy-1-propen-1-yl]-,methylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoicacid,4-[(1Z)-3-hydroxy-1-propen-1-yl]-,methylester, also known as methyl 4-hydroxycinnamate, is an organic compound that belongs to the class of hydroxybenzoic acids. This compound is characterized by the presence of a benzoic acid core substituted with a hydroxy group and a propenyl group, which is further esterified with methanol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxycinnamate typically involves the esterification of 4-hydroxycinnamic acid with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where 4-hydroxycinnamic acid is reacted with methanol under reflux conditions with a strong acid such as sulfuric acid or hydrochloric acid as the catalyst . The reaction is typically carried out at elevated temperatures to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of methyl 4-hydroxycinnamate can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, has also been explored to make the process more environmentally friendly and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-hydroxycinnamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The propenyl group can be reduced to form saturated esters.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Alkyl halides and acid chlorides are typical reagents for substitution reactions
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated esters.
Substitution: Ethers and esters
Aplicaciones Científicas De Investigación
Methyl 4-hydroxycinnamate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties, making it a candidate for developing new therapeutic agents.
Industry: Utilized in the formulation of cosmetics and food preservatives due to its ability to inhibit microbial growth .
Mecanismo De Acción
The mechanism of action of methyl 4-hydroxycinnamate involves its ability to scavenge free radicals and inhibit the growth of microorganisms. The hydroxy group plays a crucial role in its antioxidant activity by donating hydrogen atoms to neutralize free radicals. Additionally, the compound can disrupt microbial cell membranes, leading to cell death .
Comparación Con Compuestos Similares
Methyl 4-hydroxycinnamate can be compared with other hydroxybenzoic acids such as:
4-Hydroxybenzoic acid: Similar antioxidant properties but lacks the ester functionality.
3-Hydroxybenzoic acid: Exhibits different solubility and reactivity due to the position of the hydroxy group.
2-Hydroxybenzoic acid (Salicylic acid): Known for its use in acne treatment and has different pharmacological properties .
Conclusion
Methyl 4-hydroxycinnamate is a versatile compound with significant potential in various fields due to its chemical reactivity and biological activities. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Furthermore, its antioxidant and antimicrobial properties make it a promising candidate for applications in medicine, cosmetics, and food preservation.
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
methyl 4-[(Z)-3-hydroxyprop-1-enyl]benzoate |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h2-7,12H,8H2,1H3/b3-2- |
Clave InChI |
PSCVJQSMSDQKBF-IHWYPQMZSA-N |
SMILES isomérico |
COC(=O)C1=CC=C(C=C1)/C=C\CO |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



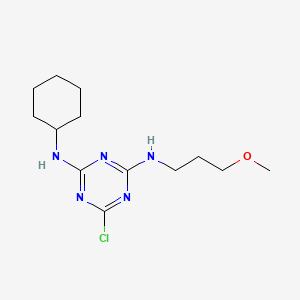
![6-Amino-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13139715.png)

![2,6-Dichloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13139731.png)
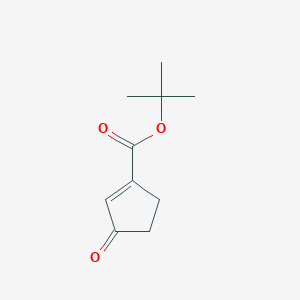

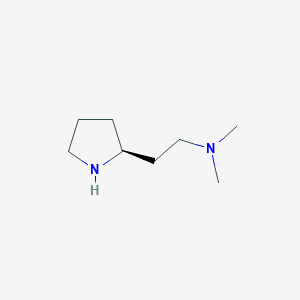
![2-(Difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13139758.png)
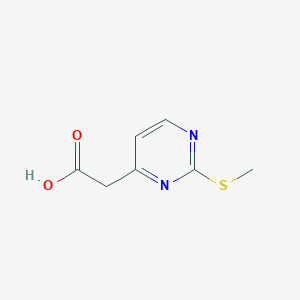
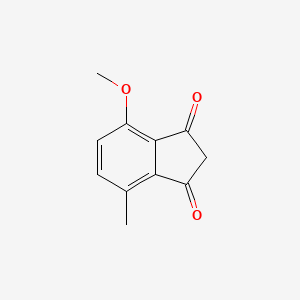
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13139776.png)
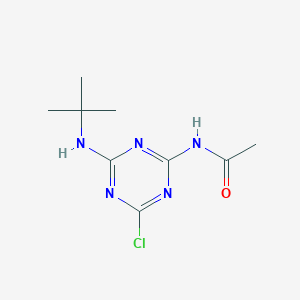
![D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate]](/img/structure/B13139786.png)
